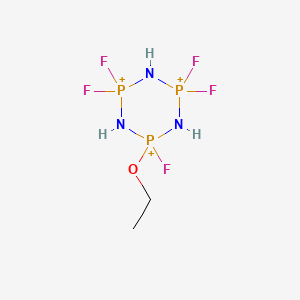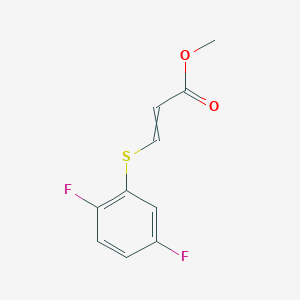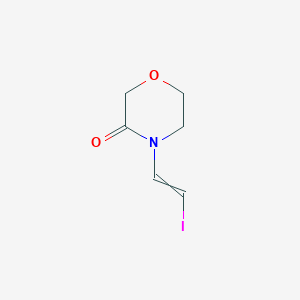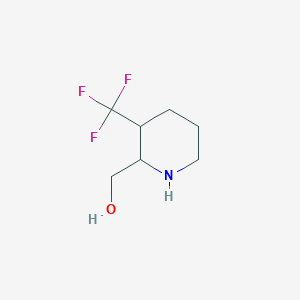
(3-(Trifluoromethyl)piperidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Trifluoromethyl)piperidin-2-yl)methanol is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(trifluoromethyl)piperidine with formaldehyde under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for (3-(Trifluoromethyl)piperidin-2-yl)methanol often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Trifluoromethyl)piperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (3-(Trifluoromethyl)piperidin-2-yl)carboxylic acid .
Applications De Recherche Scientifique
(3-(Trifluoromethyl)piperidin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (3-(Trifluoromethyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Trifluoromethyl)piperidin-1-yl)methanol: Similar structure but with the hydroxymethyl group attached to the nitrogen atom.
(3-(Trifluoromethyl)pyridin-2-yl)methanol: Contains a pyridine ring instead of a piperidine ring.
Uniqueness
(3-(Trifluoromethyl)piperidin-2-yl)methanol is unique due to the specific positioning of the trifluoromethyl and hydroxymethyl groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
[3-(trifluoromethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h5-6,11-12H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZAVNCLKBQJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823561.png)

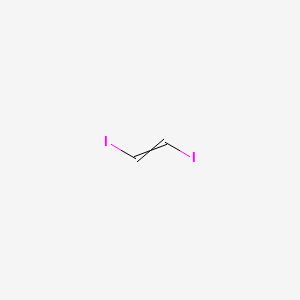

![1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate](/img/structure/B11823571.png)
![3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B11823581.png)

![[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride](/img/structure/B11823587.png)

